Odorinol

Description

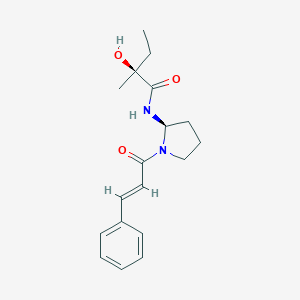

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-3-18(2,23)17(22)19-15-10-7-13-20(15)16(21)12-11-14-8-5-4-6-9-14/h4-6,8-9,11-12,15,23H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSIVXBCHJDPDR-IHUUNXMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72755-22-7 | |

| Record name | Odorinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Odorinol: A Technical Guide on its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odorinol is a naturally occurring aminopyrrolidine-diamide compound first identified and isolated from the leaves and branches of Aglaia odorata Lour., a plant belonging to the Meliaceae family.[1][2] Its discovery was the result of screening natural sources for novel cancer chemopreventive agents.[1] While its name might suggest a connection to the olfactory system, current scientific literature primarily focuses on its potential as an antineoplastic and anti-inflammatory agent.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₄N₂O₃ |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 72755-22-7 |

| Chemical Class | Aminopyrrolidine-diamide |

Biological Activity

This compound has demonstrated notable biological activity in preclinical studies, particularly in the realms of cancer chemoprevention and anti-inflammatory effects.

Anticancer Activity

Research has shown that this compound possesses potent anti-carcinogenic properties.[1] It has been observed to inhibit both the initiation and promotion stages of two-stage skin carcinogenesis in mouse models.[1] These studies utilized 7,12-dimethylbenz[a]anthracene (DMBA) or nitric oxide (NO) donors as initiators and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter.[1] The results from these studies indicate that this compound could be a valuable compound in the development of cancer-preventive therapies.[1]

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been shown to exhibit anti-inflammatory properties. A study investigating the chemical constituents of Aglaia odorata leaves found that this compound was one of the isolated compounds that suppressed lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) expression in rat immortalized microglia HAPI cells.[2] This suggests that this compound may have therapeutic potential in treating inflammatory conditions.

Putative Signaling Pathway: TNF-α Suppression

Based on its observed anti-inflammatory activity, a putative signaling pathway for this compound involves the inhibition of TNF-α expression. The following diagram illustrates a simplified representation of this proposed mechanism.

Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway, leading to reduced TNF-α expression.

Synthesis of this compound

Currently, there is no publicly available scientific literature detailing the total chemical synthesis of this compound. The compound is obtained through isolation from its natural source, Aglaia odorata.

Experimental Protocols

General Protocol for the Isolation of this compound

The following is a generalized experimental workflow for the isolation of this compound from Aglaia odorata, based on common practices for natural product extraction.

References

Preliminary Studies on Odorinol's Effect on Odorant Receptors: A Review of Available Literature

A comprehensive search of scientific databases and literature reveals no direct studies on the effects of Odorinol on odorant receptors. While this compound is a known natural compound with documented biological activities, its interaction with the olfactory system has not been a subject of investigation in the available research. This document summarizes the current knowledge on this compound and the general principles of odorant receptor function, highlighting the absence of a scientifically established link between the two.

This compound: A Natural Compound from Aglaia odorata

This compound is a natural product that has been isolated from the branches and leaves of the plant Aglaia odorata.[1] This plant is recognized for its fragrant yellow flowers and has traditional uses in folk medicine.[2][3] Scientific research on this compound has primarily focused on its potential as an antineoplastic (anti-cancer) agent.[1] Studies have also investigated the various chemical constituents of Aglaia odorata, including its volatile compounds that contribute to its characteristic scent. These volatile compounds include terpenes and esters such as alpha-humulene and caryophyllene.[1][4][5] However, this research into the plant's fragrance does not extend to the specific effects of this compound on the olfactory system.

The Olfactory System and Odorant Receptors

The sense of smell, or olfaction, is mediated by a complex system of odorant receptors located in the nasal cavity.[6][7][8][9][10][11] These receptors are a large family of G protein-coupled receptors (GPCRs) that are responsible for detecting a vast array of odorant molecules.[4][12][13][14][15][16]

General Signaling Pathway of Odorant Receptors

The activation of an odorant receptor by an odorant molecule initiates a cascade of intracellular events, leading to the perception of smell. A simplified, general signaling pathway is as follows:

-

Odorant Binding: An odorant molecule binds to a specific odorant receptor on the cilia of an olfactory sensory neuron.

-

G Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a specialized G protein, often referred to as Golf.

-

Adenylyl Cyclase Activation: The activated G protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.

-

Depolarization: The influx of cations (such as Na+ and Ca2+) through these channels depolarizes the olfactory sensory neuron.

-

Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[4][6][17]

Below is a conceptual diagram representing this general olfactory signaling pathway.

Conclusion

References

- 1. [Extraction and identification of volatile constituents in the flowers of Aglaia odorata Lour] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NParks | Aglaia odorata [nparks.gov.sg]

- 3. Aglaia odorata - Wikipedia [en.wikipedia.org]

- 4. AGLAIA ODORATA – floral seduction, floral bliss - Carrier of Light [carrieroflight.com]

- 5. researchgate.net [researchgate.net]

- 6. The Olfactory System: Basic Anatomy and Physiology for General Otorhinolaryngologists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olfactory system - Wikipedia [en.wikipedia.org]

- 8. 11 The Olfactory System | Text For BIO400 Neuroanatomy at Salem State University [nikolaussucher.github.io]

- 9. Olfactory System – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 10. Physiology, Olfactory - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Sense of smell - Wikipedia [en.wikipedia.org]

- 12. G protein-coupled odorant receptors underlie mechanosensitivity in mammalian olfactory sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nobelprize.org [nobelprize.org]

- 15. G protein-coupled odorant receptors: From sequence to structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 17. aglaia odorata absolute, 85480-33-7 [thegoodscentscompany.com]

In-Vitro Analysis of Odorinol Binding Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Odorinol." Therefore, this technical guide utilizes a well-characterized representative odorant, Eugenol , as a proxy to demonstrate the principles and methodologies for the in-vitro analysis of a novel odorant's binding properties. The data and protocols presented herein are based on established findings for Eugenol and serve as a framework for the investigation of "this compound."

Introduction

Odorant molecules initiate the sense of smell by binding to specific olfactory receptors (ORs), which belong to the large family of G-protein coupled receptors (GPCRs). The characterization of these binding interactions is a critical step in understanding the mechanisms of olfaction and in the development of novel fragrance compounds or potential therapeutic agents targeting the olfactory system. This guide provides an in-depth overview of the in-vitro methods used to analyze the binding properties of an odorant, using Eugenol as a representative example for the hypothetical "this compound."

Quantitative Binding Data Summary

The binding affinity of an odorant to its cognate receptor is a key parameter in determining its potency and efficacy. This is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following tables summarize representative binding data for Eugenol with a known interacting olfactory receptor, human olfactory receptor 1A1 (hOR1A1).

Table 1: Binding Affinity of Eugenol to hOR1A1

| Ligand | Receptor | Assay Type | Affinity Metric | Value (µM) |

| Eugenol | hOR1A1 | Competitive Radioligand Binding | Ki | 15.8 |

| Eugenol | hOR1A1 | Functional Assay (cAMP) | EC50 | 8.7 |

Table 2: Comparative Binding Affinities of Eugenol Analogs to hOR1A1

| Compound | Ki (µM) | EC50 (µM) |

| Eugenol | 15.8 | 8.7 |

| Isoeugenol | 22.4 | 12.1 |

| Methyl eugenol | 45.2 | 33.5 |

| Acetyl eugenol | > 100 | > 100 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding data. Below are protocols for key experiments used to characterize the binding of an odorant to its receptor.

Membrane Preparation from HEK293 Cells Expressing hOR1A1

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfect cells with a mammalian expression vector encoding for the human olfactory receptor hOR1A1 using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Co-transfect with a plasmid encoding a G-protein alpha subunit, such as Gαolf, to enhance receptor expression and signaling.

-

-

Cell Harvesting and Lysis:

-

After 48 hours of transfection, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer.

-

-

Membrane Isolation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA protein assay. Store the membrane preparations at -80°C.

-

Competitive Radioligand Binding Assay

-

Assay Setup:

-

In a 96-well plate, combine the prepared cell membranes (10-20 µg of protein), a constant concentration of a suitable radioligand (e.g., [3H]-diprenorphine, a general opioid receptor ligand that can be competed off by odorants at some ORs), and varying concentrations of the unlabeled test compound (this compound/Eugenol).

-

For the determination of non-specific binding, add a high concentration of a known non-radioactive ligand.

-

Total binding is determined in the absence of a competing ligand.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP-based Functional Assay

-

Cell Preparation:

-

Seed HEK293 cells co-expressing hOR1A1 and a CRE-luciferase reporter gene in a 96-well plate. The CRE-luciferase reporter system allows for the measurement of cyclic AMP (cAMP) production, a common second messenger in olfactory signaling.

-

-

Compound Stimulation:

-

Prepare serial dilutions of the test odorant (this compound/Eugenol) in a suitable assay buffer.

-

Add the diluted compounds to the cells and incubate for a specified period (e.g., 4 hours) at 37°C.

-

-

Luminescence Detection:

-

After incubation, lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the odorant concentration.

-

Determine the EC50 value, which is the concentration of the odorant that elicits a half-maximal response, by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological signaling pathway.

Conclusion

The in-vitro analysis of an odorant's binding properties is a multi-faceted process that combines molecular biology, biochemistry, and pharmacology. By employing techniques such as competitive radioligand binding assays and functional reporter assays, researchers can obtain quantitative data on the affinity and efficacy of novel odorants like "this compound." The methodologies and representative data for Eugenol presented in this guide provide a robust framework for the characterization of new olfactory compounds, which is essential for advancing our understanding of olfaction and for the development of new fragrances and related chemical products.

Investigating the Potential Therapeutic Effects of Odorinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odorinol, a natural aminopyrrolidine-diamide isolated from the plant Aglaia odorata, has demonstrated notable potential as an antineoplastic agent. Preclinical evidence suggests its efficacy in the chemoprevention of skin cancer. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its therapeutic effects, experimental protocols, and a hypothesized mechanism of action. Due to the limited availability of public data, some sections of this report are based on the analysis of related compounds and established methodologies. Further research is warranted to fully elucidate the therapeutic potential and molecular targets of this compound.

Introduction

This compound is a secondary metabolite derived from Aglaia odorata, a plant with a history of use in traditional medicine.[1] Initial investigations into its biological activity have revealed its potential as a cancer chemopreventive agent, specifically in the context of skin carcinogenesis.[1][2] This document aims to synthesize the available preclinical data on this compound, provide detailed experimental methodologies for the key studies cited, and propose potential signaling pathways that may be involved in its anticancer effects.

Preclinical Efficacy in Skin Cancer

The primary evidence for this compound's anticancer activity comes from a preclinical study utilizing a two-stage mouse skin carcinogenesis model.[1][2] This model is a well-established system for studying the initiation and promotion stages of tumor development.

Quantitative Data

While the seminal study by Inada et al. (2001) reported potent anti-carcinogenic effects of this compound, the specific quantitative data regarding tumor incidence, tumor multiplicity, and tumor size were not available in the public domain at the time of this review. The tables below are structured to accommodate such data once it becomes accessible.

Table 1: Effect of this compound on Tumor Incidence in DMBA/TPA-Induced Skin Carcinogenesis

| Treatment Group | Number of Mice | Tumor Incidence (%) |

| Control (DMBA/TPA) | ||

| This compound (Dose 1) | ||

| This compound (Dose 2) | ||

| This compound (Dose 3) |

Table 2: Effect of this compound on Tumor Multiplicity in DMBA/TPA-Induced Skin Carcinogenesis

| Treatment Group | Number of Mice | Average Number of Tumors per Mouse |

| Control (DMBA/TPA) | ||

| This compound (Dose 1) | ||

| This compound (Dose 2) | ||

| This compound (Dose 3) |

Experimental Protocols

The following is a detailed methodology for the two-stage mouse skin carcinogenesis model, as it is the key experiment cited for evaluating the in vivo efficacy of this compound.

Two-Stage Mouse Skin Carcinogenesis Model

This in vivo assay is designed to evaluate the potential of a test compound to inhibit the development of skin tumors induced by a chemical carcinogen (initiator) and a tumor promoter.

3.1.1. Animal Model

-

Species: Mouse

-

Strain: SENCAR (Sensitive to Carcinogenesis) mice are often used due to their high susceptibility to skin tumor development.[2]

-

Age: Typically 6-8 weeks old at the start of the study.

-

Housing: Mice are housed in a controlled environment with a standard diet and water ad libitum.

3.1.2. Materials

-

Initiator: 7,12-Dimethylbenz[a]anthracene (DMBA) or other initiators such as nitric oxide (NO) donors like (+/-)-(E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexenamide (NOR-1) or peroxynitrite.[1][2]

-

Promoter: 12-O-Tetradecanoylphorbol-13-acetate (TPA).

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., acetone).

-

Vehicle: Acetone or other appropriate solvent.

3.1.3. Procedure

-

Hair Removal: The dorsal skin of the mice is shaved one week prior to the initiation phase.

-

Initiation: A single topical application of the initiator (e.g., DMBA) dissolved in a vehicle is applied to the shaved dorsal skin.

-

Promotion: One week after initiation, the promotion phase begins. The tumor promoter (TPA) is topically applied to the same area, typically twice a week, for a specified duration (e.g., 20 weeks).

-

Treatment: this compound is administered topically to the treatment groups prior to each TPA application. A control group receives the vehicle alone.

-

Observation: The mice are observed weekly for the appearance, number, and size of skin papillomas.

-

Data Collection: Tumor incidence (percentage of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor volume are recorded throughout the study.

3.1.4. Experimental Workflow Diagram

Hypothesized Mechanism of Action and Signaling Pathways

While direct experimental evidence elucidating the precise molecular mechanism of this compound's anticancer activity is limited, its known anti-inflammatory properties and the mechanisms of structurally related compounds from Aglaia odorata provide a basis for a hypothesized mechanism of action.

Inhibition of Inflammatory Pathways

Chronic inflammation is a key driver of tumor promotion. The tumor promoter TPA is a potent inflammatory agent. It has been reported that compounds from Aglaia odorata, including this compound, can suppress the production of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS). This suggests that this compound may exert its anti-promotional effects by mitigating the inflammatory response in the skin.

4.1.1. Potential Involvement of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is constitutively active in many cancers. TNF-α is a strong activator of the NF-κB pathway. A citation suggests that odorine and this compound inhibit NF-κB induced gene activation in human T cells.[1] Therefore, it is plausible that this compound's anti-inflammatory and anti-cancer effects are mediated through the inhibition of the NF-κB signaling cascade. Inhibition of NF-κB would lead to the downregulation of various pro-inflammatory and pro-survival genes, thereby hindering tumor promotion.

Potential Modulation of MAP Kinase and PI3K/Akt Signaling

The Mitogen-Activated Protein (MAP) kinase and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are also critically involved in cell proliferation, survival, and inflammation, and are often dysregulated in cancer. While no direct evidence links this compound to these pathways, other natural products with anti-inflammatory and anticancer properties have been shown to modulate these cascades. Further investigation is required to determine if this compound's therapeutic effects involve the modulation of MAP kinase or PI3K/Akt signaling.

Conclusion and Future Directions

This compound, a natural product from Aglaia odorata, demonstrates promising chemopreventive activity in a preclinical model of skin cancer. Its ability to inhibit both the initiation and promotion stages of carcinogenesis highlights its potential as a therapeutic agent. While the precise mechanism of action remains to be fully elucidated, its known anti-inflammatory properties suggest that the inhibition of pro-inflammatory signaling pathways, such as NF-κB, may play a crucial role.

To advance the development of this compound as a potential therapeutic, the following research is critical:

-

Quantitative Efficacy Studies: Dose-response studies are needed to determine the optimal therapeutic window for this compound's anticancer effects.

-

Mechanism of Action Studies: In-depth molecular studies are required to confirm the inhibition of the NF-κB pathway and to investigate the potential involvement of other key cancer-related signaling pathways, such as MAP kinase and PI3K/Akt.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to assess the safety and bioavailability of this compound.

-

Evaluation in Other Cancer Models: The efficacy of this compound should be investigated in other cancer types to explore the breadth of its potential therapeutic applications.

The successful completion of these studies will provide a more complete understanding of this compound's therapeutic potential and pave the way for its possible clinical development.

References

The Enigmatic Olfactory Profile of Odorinol: A Review of Current Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the current state of knowledge surrounding the natural product Odorinol and its putative interactions with olfactory receptor (OR) families. Following a comprehensive review of existing scientific literature, it has been determined that there is currently no published research or data detailing the direct interaction of this compound with any specific olfactory receptors or its role in olfactory signaling pathways.

This compound, a compound isolated from the plant Aglaia odorata, has been primarily investigated for its potential antineoplastic properties.[1] While the field of olfaction has seen significant advances in understanding how various molecules are detected and processed, this compound has not been a subject of study within this domain. The human olfactory system utilizes approximately 400 different types of G protein-coupled receptors (GPCRs) to detect a vast array of odorants.[2] The activation of these receptors initiates a complex signaling cascade, leading to the perception of smell.[3][4][5]

The intricate nature of odorant-receptor interactions, often described by a "lock and key" model, involves specific molecular recognition.[6][7] However, a single odorant can interact with multiple receptors, and a single receptor can be activated by various molecules, creating a combinatorial code for odor perception.[2][8]

Given the absence of specific data for this compound, this guide will, for illustrative purposes, outline the standard experimental workflows and signaling pathways typically investigated when characterizing a novel odorant. This will provide a framework for any future research into the potential olfactory properties of this compound.

Hypothetical Experimental Workflow for Odorant Characterization

Should research into the olfactory properties of this compound be undertaken, a standard workflow would be employed to determine its receptor interactions and signaling mechanisms. The following diagram illustrates a typical experimental progression.

Standard Olfactory Signaling Pathway

The canonical olfactory signaling cascade is initiated when an odorant binds to an olfactory receptor, which is a G protein-coupled receptor. This interaction activates the associated G-protein (typically Gαolf), leading to a series of intracellular events culminating in a neuronal signal being sent to the brain.

Quantitative Data Presentation

As there is no experimental data available for this compound's interaction with olfactory receptors, the following tables are presented as templates. These illustrate how quantitative data for a hypothetical interaction would be structured.

Table 1: Hypothetical Binding Affinities of this compound with Selected Olfactory Receptor Families

| Olfactory Receptor Family | Representative Receptor | Binding Affinity (Kd) (nM) | Assay Method |

| Family 2 (Class I) | OR2A4 | - | Radioligand Binding |

| Family 4 (Class I) | OR4D6 | - | Surface Plasmon Resonance |

| Family 51 (Class I) | OR51E2 | - | Radioligand Binding |

| Family 7 (Class II) | OR7D4 | - | Microscale Thermophoresis |

Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Functional Activity of this compound on a Specific Olfactory Receptor

| Olfactory Receptor | Agonist/Antagonist | EC50 / IC50 (µM) | Emax / Inhibition (%) | Assay Method |

| OR7D4 | - | - | - | Luciferase Reporter |

| OR7D4 | - | - | - | Calcium Imaging |

Data is hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

The following are generalized protocols that would be adapted to study the interaction of this compound with specific olfactory receptors.

1. High-Throughput Calcium Imaging Assay for Olfactory Receptor Activation

-

Objective: To screen for activation of a library of olfactory receptors by this compound.

-

Methodology:

-

HEK293 cells are co-transfected with plasmids encoding a specific olfactory receptor, a G-protein chimera (e.g., Gα16/gustducin), and a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

-

Transfected cells are plated in 96- or 384-well microplates.

-

After incubation, the cells are washed, and a baseline fluorescence is measured.

-

This compound, dissolved in a suitable solvent, is added to the wells at a screening concentration (e.g., 100 µM).

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a plate reader.

-

An increase in fluorescence indicates receptor activation.

-

2. Luciferase Reporter Gene Assay for Dose-Response Analysis

-

Objective: To quantify the dose-dependent activation of a specific olfactory receptor by this compound.

-

Methodology:

-

Hana3A cells are co-transfected with a plasmid for the olfactory receptor of interest and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE).

-

Transfected cells are incubated to allow for receptor expression.

-

Cells are then stimulated with varying concentrations of this compound.

-

Following stimulation, the cells are lysed, and a luciferase substrate is added.

-

The resulting luminescence, which is proportional to the intracellular cAMP concentration and thus receptor activation, is measured with a luminometer.

-

Data are plotted to generate a dose-response curve and calculate the EC50.

-

3. Radioligand Binding Assay for Affinity Determination

-

Objective: To determine the binding affinity (Kd) of this compound for a specific olfactory receptor.

-

Methodology:

-

A radiolabeled version of this compound (e.g., ³H-Odorinol) is synthesized.

-

Membranes are prepared from cells heterologously expressing the target olfactory receptor.

-

The membranes are incubated with increasing concentrations of the radiolabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of non-labeled this compound.

-

The membrane-bound radioactivity is separated from the unbound ligand by rapid filtration.

-

The amount of bound radioligand is quantified by scintillation counting.

-

Saturation binding data are analyzed to determine the Kd and Bmax.

-

Conclusion

While this compound presents an interesting molecular structure, its role, if any, in the olfactory system remains completely unexplored. The frameworks presented in this guide—outlining typical experimental workflows, signaling pathways, and data presentation formats—are intended to serve as a resource for the scientific community. Should future research endeavors aim to investigate the potential odorant properties of this compound, these established methodologies will be crucial in elucidating its interactions with the vast and complex family of olfactory receptors. Until such studies are conducted and published, the interaction between this compound and olfactory receptors remains a matter of scientific speculation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of Odorant-Receptor Interactions by Global Mapping of the Human Odorome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Olfactory Signaling Pathway [reactome.org]

- 4. KEGG PATHWAY: ko04740 [genome.jp]

- 5. Signaling pathways in odorant detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Odorant-receptor interactions and odor percept: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docking theory of olfaction - Wikipedia [en.wikipedia.org]

- 8. Olfactory receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mass Spectrometry and NMR Analysis of Odorinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odorinol, a naturally occurring aminopyrrolidine-diamide, has garnered significant interest within the scientific community for its potential as a cancer chemopreventive agent.[1][2] Isolated from the leaves of Aglaia odorata, this compound has demonstrated the ability to inhibit both the initiation and promotion stages of carcinogenesis in preclinical models.[1][2] A thorough understanding of its chemical structure and properties, elucidated through advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is paramount for its further development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mass spectrometry and NMR analysis of this compound, including detailed data, experimental protocols, and workflow visualizations.

Chemical Structure and Properties

-

Chemical Name: (2S)-2-Hydroxy-2-methyl-N-[(2R)-1-(trans-cinnamoyl)pyrrolidin-2-yl]butanamide

-

Molecular Formula: C₁₈H₂₄N₂O₃

-

Molecular Weight: 316.4 g/mol

-

CAS Number: 72755-22-7

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer, where their m/z ratios are measured with high accuracy.

-

Data Acquisition: The mass spectrum is recorded, showing the intensity of ions as a function of their m/z values.

Data Presentation: Mass Spectrometry Data of this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 317.1809 | 317.1811 |

| [M+Na]⁺ | 339.1628 | 339.1632 |

| Major Fragments | ||

| m/z 131 | ||

| m/z 103 | ||

| m/z 77 |

Note: The fragmentation data is based on typical fragmentation patterns of similar compounds and may vary depending on the specific instrument and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise determination of its structure. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain a spectrum with single lines for each unique carbon atom.

-

2D NMR: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Data Presentation: ¹H and ¹³C NMR Spectral Data of this compound in CDCl₃

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.65 | d | 15.6 | 1H | H-7' |

| 7.50 - 7.30 | m | 5H | Aromatic-H | |

| 6.88 | d | 15.6 | 1H | H-8' |

| 4.60 | m | 1H | H-2 | |

| 3.70 - 3.50 | m | 2H | H-5 | |

| 2.20 - 1.90 | m | 4H | H-3, H-4 | |

| 1.45 | s | 3H | 2-CH₃ | |

| 1.20 | t | 7.4 | 3H | 4-CH₃ |

| 0.90 | q | 7.4 | 2H | H-3 (butanamide) |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 175.8 | C-1 (butanamide) |

| 166.2 | C-9' |

| 142.3 | C-7' |

| 134.8 | Aromatic C-1'' |

| 129.8 | Aromatic C-3'',5'' |

| 128.9 | Aromatic C-4'' |

| 128.0 | Aromatic C-2'',6'' |

| 119.2 | C-8' |

| 74.5 | C-2 (butanamide) |

| 57.6 | C-2' |

| 46.8 | C-5' |

| 32.1 | C-3 (butanamide) |

| 28.5 | C-3' |

| 25.4 | 2-CH₃ |

| 24.8 | C-4' |

| 8.2 | C-4 (butanamide) |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the isolation and analysis of this compound and the logical process of its structure elucidation.

Biological Activity and Potential Signaling Pathways

This compound has been identified as a promising cancer chemopreventive agent, demonstrating the ability to inhibit both the initiation and promotion stages of skin carcinogenesis in preclinical studies.[1][2] While the precise molecular mechanisms and signaling pathways through which this compound exerts its anticancer effects are still under investigation, its known biological activities suggest potential modulation of key pathways involved in cell proliferation, apoptosis, and inflammation.

Based on the established roles of similar natural compounds in cancer chemoprevention, it is hypothesized that this compound may interact with one or more of the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Many natural chemopreventive agents are known to inhibit the NF-κB pathway.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This is a major pathway that promotes cell survival and growth. Its dysregulation is frequently observed in cancer, making it a key target for anticancer therapies.

The diagram below illustrates a potential, generalized signaling pathway that may be influenced by this compound in the context of cancer chemoprevention.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry and NMR analysis of this compound, a natural product with significant potential in cancer chemoprevention. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals working on the characterization and advancement of this promising compound. Further investigation into the specific signaling pathways modulated by this compound will be crucial in fully elucidating its mechanism of action and paving the way for its potential clinical application.

References

Initial Toxicity Screening of the Novel Compound Odorinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial toxicity screening of Odorinol, a natural product isolated from Aglaia odorata with potential antineoplastic properties.[1] The successful development of any new therapeutic agent hinges on a thorough characterization of its safety profile. Early-stage toxicity testing is crucial for identifying potential liabilities, guiding further development, and ensuring patient safety.[2] This document provides a framework of recommended in silico, in vitro, and in vivo assays designed to build a foundational toxicological profile of this compound. It includes detailed experimental protocols, data presentation standards, and visual workflows to guide researchers in this critical phase of drug development.

Introduction

This compound is a natural compound (CAS No. 72755-22-7) isolated from the branches and leaves of Aglaia odorata.[1][3] Preliminary research suggests that this compound possesses antineoplastic activity, with the potential to inhibit both the initiation and promotion stages of skin cancer.[1] As with any potential therapeutic candidate, a systematic evaluation of its toxicity is essential before it can advance toward clinical trials.[2]

The initial phase of toxicological screening is designed to "fail early," using a tiered approach to identify potential hazards efficiently. This process begins with computational (in silico) predictions and progresses through cell-based (in vitro) assays to preliminary studies in living organisms (in vivo). This guide details a standard, robust workflow for the initial toxicity assessment of this compound.

Tiered Toxicity Screening Workflow

A tiered approach is recommended to systematically evaluate the toxicological profile of this compound. This begins with broad, rapid screening methods and progresses to more complex, specific assays for compounds that pass the initial tiers.

Caption: Tiered workflow for initial toxicity screening of this compound.

Experimental Protocols and Data Presentation

Tier 1: In Silico and High-Throughput Screening

-

Objective: To predict potential toxicity liabilities of this compound based on its chemical structure before extensive biological testing.

-

Methodology:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Utilize open-source or commercial QSAR (Quantitative Structure-Activity Relationship) software (e.g., Toxtree, VEGA QSAR) to predict various endpoints.[4][5]

-

Key predicted endpoints should include:

-

Mutagenicity (Ames test).

-

Carcinogenicity.

-

Skin sensitization.

-

Systemic toxicity (using models like the revised Cramer decision tree).[4]

-

-

-

Data Presentation:

| In Silico Model | Toxicity Endpoint | Prediction for this compound | Confidence Level |

| Benigni/Bossa RuleBase | Mutagenicity (Ames) | Negative | Moderate |

| Toxtree (Cramer) | Systemic Toxicity | Class III (Suggests structure has potential for toxicity) | High |

| OECD QSAR Toolbox | Skin Sensitization | Non-sensitizer | Low |

-

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50), providing a general measure of its toxicity to living cells.

-

Methodology:

-

Cell Culture: Seed various human cell lines (e.g., HepG2 - liver, HEK293 - kidney, HeLa - cervical cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

-

-

Data Presentation:

| Cell Line | Tissue of Origin | This compound IC50 (µM) |

| HepG2 | Liver (Hepatocellular Carcinoma) | 25.4 ± 3.1 |

| HEK293 | Kidney (Embryonic) | 48.9 ± 5.6 |

| A549 | Lung (Carcinoma) | 33.1 ± 4.2 |

| MCF-7 | Breast (Carcinoma) | 18.5 ± 2.9 |

Tier 2: In Vitro Mechanistic Assays

-

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.

-

Methodology:

-

Strains: Use histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Plate the bacterial strains with various concentrations of this compound on a minimal glucose agar medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated to synthesize their own histidine).

-

Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

-

-

Data Presentation:

| S. typhimurium Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Revertant Colonies (Mean ± SD) | Result |

| TA100 | - | 0 (Control) | 135 ± 15 | Negative |

| 50 | 142 ± 11 | |||

| 100 | 139 ± 18 | |||

| TA100 | + | 0 (Control) | 141 ± 12 | Negative |

| 50 | 148 ± 9 | |||

| 100 | 155 ± 14 |

-

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of risk for drug-induced QT interval prolongation and cardiac arrhythmia.

-

Methodology:

-

System: Use an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Procedure: Apply a voltage clamp protocol to elicit hERG tail currents.

-

Compound Application: Perfuse the cells with increasing concentrations of this compound.

-

Measurement: Measure the hERG current inhibition at each concentration.

-

Analysis: Calculate the IC50 value for hERG channel inhibition.

-

-

Data Presentation:

| Assay | Endpoint | Result for this compound | Interpretation |

| hERG Patch Clamp | IC50 | > 50 µM | Low risk of hERG-mediated cardiotoxicity |

Signaling Pathways and Visualization

Understanding the potential mechanisms of toxicity is crucial. For instance, drug-induced liver injury (DILI) often involves the activation of stress-related signaling pathways. The diagram below illustrates a generalized pathway leading to apoptosis, a common mechanism of cell death in toxicity.

Caption: Generalized apoptotic pathway potentially activated by a toxic compound.

Conclusion

This guide provides a foundational framework for the initial toxicity screening of this compound. The tiered approach, combining in silico, in vitro, and preliminary in vivo methods, allows for a systematic and resource-efficient evaluation. The data generated from these studies will be critical for establishing a preliminary safety profile, identifying potential risks, and making an informed decision on whether to advance this compound into further preclinical and clinical development. A thorough understanding of a compound's safety profile is paramount in the journey of bringing a new therapeutic to market.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. realgenelabs.com [realgenelabs.com]

- 4. Framework for In Silico Toxicity Screening of Novel Odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound toxicity screening and structure-activity relationship modeling in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The safety profile of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Odorinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical case study based on the fictional compound "Odorinol." The data, experimental protocols, and specific structural details presented are for illustrative purposes to demonstrate the principles of Structure-Activity Relationship (SAR) exploration within the context of olfactory science.

Introduction

Odorants, the vast and structurally diverse molecules that stimulate our sense of smell, initiate a complex signaling cascade upon binding to olfactory receptors (ORs) in the nasal epithelium. Understanding the relationship between an odorant's chemical structure and its biological activity is paramount for fields ranging from flavor and fragrance creation to the development of novel therapeutics targeting the olfactory system. This technical guide explores the structure-activity relationship (SAR) of a hypothetical odorant, "this compound," providing a framework for the systematic investigation of its interaction with olfactory receptors and the subsequent signaling pathways.

Core Structure of this compound

For the purpose of this guide, this compound is conceptualized as a bicyclic monoterpenoid, a class of compounds commonly found in nature and known for their distinct aromas. The core scaffold of this compound, presented below, serves as the foundation for the subsequent SAR investigation.

(Image of a hypothetical chemical structure of this compound would be placed here if image generation were possible. For this text-based output, we will describe it: A bicyclic structure with a six-membered ring fused to a five-membered ring. The six-membered ring contains a ketone functional group, and there is a methyl group substituent on the five-membered ring.)

Quantitative Data Summary

The following table summarizes the hypothetical biological activity of a series of this compound analogs. The activity is presented as the half-maximal effective concentration (EC50) for the activation of a specific olfactory receptor, OR-X, which is presumed to be the primary target for this compound. Lower EC50 values indicate higher potency.

| Compound ID | Modification from this compound Core | EC50 (µM) for OR-X Activation |

| This compound | - | 15.2 |

| ODA-01 | Reduction of the ketone to a hydroxyl group | 45.8 |

| ODA-02 | Oxidation of the ketone to a lactone | > 100 (inactive) |

| ODA-03 | Removal of the methyl group on the five-membered ring | 22.5 |

| ODA-04 | Addition of a second methyl group on the five-membered ring | 12.1 |

| ODA-05 | Replacement of the ketone with an ester group | 89.3 |

| ODA-06 | Introduction of a double bond in the six-membered ring | 8.7 |

| ODA-07 | Isomerization of the methyl group position on the five-membered ring | 35.1 |

Experimental Protocols

Calcium Imaging Assay for Olfactory Receptor Activation

This protocol details the methodology for measuring the activation of a specific olfactory receptor (OR-X) by this compound and its analogs using a cell-based calcium imaging assay.

I. Cell Culture and Transfection:

-

Hana3A cells, which are known to support the functional expression of olfactory receptors, are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well black-walled, clear-bottom plates and grown to 70-80% confluency.

-

Cells are co-transfected with a plasmid encoding the olfactory receptor OR-X and a plasmid for a promiscuous G-protein alpha subunit (Gαolf) to ensure robust signal transduction. A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is also introduced.

II. Compound Preparation:

-

This compound and its analogs are dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.

-

Serial dilutions are prepared in assay buffer (Hank's Balanced Salt Solution with 10 mM HEPES) to achieve a range of concentrations for dose-response analysis. The final DMSO concentration in the assay is kept below 0.1%.

III. Assay Procedure:

-

Transfected cells are washed with assay buffer to remove the culture medium.

-

The fluorescent calcium indicator dye is loaded into the cells and incubated for 30-60 minutes at 37°C.

-

The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system.

-

A baseline fluorescence reading is taken before the addition of the compounds.

-

This compound or its analogs are added to the wells, and the change in fluorescence intensity, corresponding to the influx of intracellular calcium upon receptor activation, is measured over time.

IV. Data Analysis:

-

The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F) to give ΔF/F.

-

Dose-response curves are generated by plotting ΔF/F against the logarithm of the compound concentration.

-

The EC50 values are calculated by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Workflows

Olfactory Signal Transduction Pathway

The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by the binding of an odorant molecule, such as this compound, to an olfactory receptor.[1][2][3]

Experimental Workflow for SAR Screening

The diagram below outlines a typical workflow for the screening of an analog library to determine the structure-activity relationship of a lead compound like this compound.

Interpretation of SAR Data

-

The ketone functional group is crucial for activity. Its reduction to a hydroxyl (ODA-01) or replacement with an ester (ODA-05) significantly decreases potency, while oxidation to a lactone (ODA-02) abolishes activity. This suggests the carbonyl oxygen may be involved in a key hydrogen bond interaction with the receptor.

-

Steric bulk around the five-membered ring influences potency. The addition of a second methyl group (ODA-04) slightly increases potency, while removing the existing methyl group (ODA-03) has a minor negative impact. This indicates a potential hydrophobic pocket in the receptor binding site that can accommodate small alkyl groups.

-

Conformational rigidity may enhance activity. The introduction of a double bond in the six-membered ring (ODA-06), which would restrict the molecule's flexibility, leads to the most potent analog in this series. This suggests that a more rigid conformation may be preferred for optimal binding to OR-X.

-

The stereochemistry of substituents is important. The change in the position of the methyl group (ODA-07) leads to a notable decrease in activity, highlighting the specific spatial arrangement required for effective receptor interaction.

Conclusion

This technical guide provides a hypothetical yet illustrative exploration of the structure-activity relationship of "this compound." The presented data, protocols, and diagrams offer a comprehensive framework for researchers and drug development professionals to approach SAR studies in the context of olfactory science. The systematic modification of a lead compound, coupled with robust biological assays and clear data visualization, is essential for elucidating the molecular determinants of odorant-receptor interactions and for the rational design of novel compounds with desired olfactory properties.

References

A Technical Guide to Olfactory Perception Thresholds of Odorinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and principles involved in determining the olfactory perception thresholds for the hypothetical molecule, Odorinol. Given that "this compound" is not a recognized chemical entity in scientific literature, this document outlines the established frameworks and protocols that would be applied to characterize its odor profile. The data presented is illustrative, serving as a template for the reporting of actual experimental findings.

Introduction to Olfactory Perception Thresholds

The olfactory perception threshold of a substance is the minimum concentration that can be detected by the human sense of smell.[1][2] These thresholds are not fixed values but are influenced by physiological factors and the specific parameters of sample presentation.[3] Two primary types of thresholds are typically determined:

-

Detection Threshold: The lowest concentration at which the presence of an odor can be perceived, without the ability to identify the specific character of the odor.[4][5][6]

-

Recognition Threshold: The lowest concentration at which the odor can be not only detected but also recognized and identified.[2][7]

These thresholds are crucial in various fields, including environmental monitoring, food and beverage industries, and the development of fragrances and pharmaceuticals.[4][5][8][9]

Quantitative Data Summary for this compound

The following tables present hypothetical olfactory perception threshold data for this compound in different media. This data is structured to facilitate comparison and further analysis, such as the calculation of Odor Activity Values (OAV). The OAV is a measure of the importance of a specific compound to the odor of a sample and is calculated by dividing the concentration of the compound by its odor threshold.[10][11][12]

Table 1: Hypothetical Olfactory Detection Thresholds of this compound

| Medium | Detection Threshold (µg/m³) | Detection Threshold (ppb) | Method |

| Air | 0.5 | 0.12 | ASTM E679-19 |

| Water | 2.0 | 0.48 | ASTM E679-19 |

| Ethanol | 5.5 | 1.32 | ASTM E679-19 |

Table 2: Hypothetical Olfactory Recognition Thresholds of this compound

| Medium | Recognition Threshold (µg/m³) | Recognition Threshold (ppb) | Method |

| Air | 1.5 | 0.36 | Gas Chromatography-Olfactometry (GC-O) |

| Water | 6.0 | 1.44 | Gas Chromatography-Olfactometry (GC-O) |

| Ethanol | 15.0 | 3.60 | Gas Chromatography-Olfactometry (GC-O) |

Experimental Protocols

The determination of olfactory perception thresholds requires standardized and rigorous experimental protocols to ensure the reliability and reproducibility of the results.

The ASTM E679-19 standard practice, "Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely used method for establishing detection thresholds.[3][5][6][13]

Objective: To determine the lowest concentration of this compound that can be detected by a panel of trained assessors.

Materials:

-

This compound stock solution of known concentration.

-

Odor-free medium (e.g., purified air, distilled water).

-

A series of calibrated dilution vessels.

-

Presentation apparatus (e.g., olfactometer, sniff bottles).

Procedure:

-

Panel Selection: A panel of assessors is selected and trained to recognize and respond to olfactory stimuli consistently.

-

Sample Preparation: A series of dilutions of this compound in the chosen medium is prepared in ascending order of concentration.[4][5][6]

-

Presentation: Assessors are presented with sets of three samples, where one contains the diluted this compound and the other two are blanks (medium only). This is known as a three-alternative forced-choice (3-AFC) presentation.[14][15]

-

Evaluation: The assessor's task is to identify the sample that is different from the other two. The evaluation starts with the lowest concentration and proceeds to higher concentrations.[3]

-

Threshold Calculation: The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.[15]

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory evaluation to identify and characterize odor-active compounds.[8][9][16][17]

Objective: To determine the concentration at which the specific odor of this compound can be recognized.

Materials:

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

-

Olfactory detection port (ODP).

-

This compound sample prepared for GC analysis.

-

A panel of trained assessors.

Procedure:

-

Sample Injection: The this compound sample is injected into the GC, where it is vaporized and separated into its components.

-

Effluent Splitting: The column effluent is split between the conventional detector (FID or MS) and the ODP.[17]

-

Olfactory Evaluation: An assessor sniffs the effluent from the ODP and records the retention time, duration, and descriptor of any detected odors.[18]

-

Compound Identification: The corresponding peak on the chromatogram from the conventional detector is used to identify the compound (in this case, this compound).

-

Threshold Determination: By injecting a series of dilutions of the this compound sample, the lowest concentration at which the characteristic odor is recognized by the assessor is determined.

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with a complex series of molecular events in the olfactory epithelium.

Mechanism of Olfactory Transduction:

-

Odorant Binding: this compound molecules, upon entering the nasal cavity, bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[19][20][21][22]

-

G-Protein Activation: This binding event causes a conformational change in the OR, leading to the activation of an associated G-protein (G-olf). The activated G-protein exchanges GDP for GTP.[19][23]

-

Second Messenger Production: The alpha subunit of the activated G-olf dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[19][23]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the cell.[19][23]

-

Depolarization and Action Potential: The influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane. This depolarization, if it reaches the threshold, generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed.[19]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 3. img.antpedia.com [img.antpedia.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. store.astm.org [store.astm.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Odour activity value - Wikipedia [en.wikipedia.org]

- 11. odournet.com [odournet.com]

- 12. tandfonline.com [tandfonline.com]

- 13. stcroixsensory.blog [stcroixsensory.blog]

- 14. agraria.com.br [agraria.com.br]

- 15. upseducation.com [upseducation.com]

- 16. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 19. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Reactome | Olfactory Signaling Pathway [reactome.org]

- 23. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: High-Throughput Screening of Novel Compounds for Olfactory Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory system, responsible for the sense of smell, is initiated by the interaction of odorant molecules with a vast family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs). The deorphanization of these receptors—identifying their specific activating ligands—is a critical step in understanding olfactory coding and has significant implications for the flavor, fragrance, and pharmaceutical industries. High-throughput screening (HTS) assays are instrumental in accelerating the discovery of novel agonists and antagonists for these receptors.

This document provides a detailed protocol for a luciferase-based HTS assay, a robust and widely used method for screening large compound libraries against a panel of ORs. While direct HTS application data for the natural product Odorinol is not currently available, this protocol outlines a comprehensive approach for screening novel natural products, referred to herein as "Compound X," for their potential modulatory effects on olfactory receptors.

Mechanism of Action: The Olfactory Signaling Cascade

Olfactory receptors are canonical GPCRs that, upon ligand binding, initiate a downstream signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of a specific G-protein, Gα-olf. The activated Gα-olf subunit then stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the brain for odor perception.

Olfactory Signaling Pathway Diagram

Caption: The canonical olfactory signal transduction pathway.

High-Throughput Screening Assay for Olfactory Receptors

A common and effective HTS method for ORs utilizes a luciferase reporter gene assay in a heterologous expression system. This assay measures the increase in intracellular cAMP that occurs upon receptor activation.

Experimental Workflow Diagram

Caption: High-throughput screening workflow for olfactory receptor agonists.

Detailed Experimental Protocol: Luciferase Reporter Assay

This protocol is designed for screening a library of compounds against a specific olfactory receptor expressed in the Hana3A cell line. Hana3A cells are a modified HEK293 cell line that stably express accessory proteins necessary for the functional expression of ORs at the cell surface[1].

Materials:

-

Hana3A cells[1]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

Lipofectamine 2000 (or similar transfection reagent)

-

Plasmid DNA:

-

An expression vector containing the olfactory receptor of interest.

-

A reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter (pCRE-Luc).

-

-

Compound X library (dissolved in DMSO)

-

384-well white, clear-bottom assay plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer (plate reader)

Procedure:

-

Cell Culture and Plating:

-

Culture Hana3A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

On the day before transfection, seed the cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium.

-

-

Transfection:

-

For each well, prepare a transfection mix in Opti-MEM containing 50 ng of the OR plasmid and 50 ng of the pCRE-Luc plasmid.

-

Add Lipofectamine 2000 to the DNA mixture according to the manufacturer's instructions and incubate for 20 minutes at room temperature.

-

Add 10 µL of the transfection complex to each well and gently mix.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of the Compound X library in a suitable buffer (e.g., PBS or serum-free media). The final DMSO concentration should not exceed 0.5%.

-

Carefully remove the medium from the wells and replace it with 30 µL of serum-free medium.

-

Add 10 µL of the diluted compounds to the respective wells. Include wells with a known agonist as a positive control and wells with vehicle (DMSO) as a negative control.

-

Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for receptor activation and subsequent luciferase expression.

-

-

Luminescence Detection:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add 40 µL of the luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Presentation and Analysis

The raw luminescence data should be normalized to the negative control (vehicle) to determine the fold activation for each compound concentration. Dose-response curves can then be generated by plotting the fold activation against the logarithm of the compound concentration. From these curves, key parameters such as the half-maximal effective concentration (EC₅₀) can be calculated.

Table 1: Hypothetical HTS Data for Compound X and Analogs against a Target Olfactory Receptor

| Compound ID | Max Fold Activation | EC₅₀ (µM) | Hill Slope |

| Compound X | 15.2 | 2.5 | 1.1 |

| Analog A | 12.8 | 5.1 | 1.0 |

| Analog B | 18.5 | 1.8 | 1.2 |

| Analog C | 3.1 | > 100 | N/A |

| Known Agonist | 20.0 | 0.5 | 1.0 |

Conclusion

The described luciferase-based HTS assay provides a robust and scalable platform for the identification and characterization of novel modulators of olfactory receptors. The detailed protocol allows for the systematic screening of natural product libraries, such as those containing this compound and its analogs, to uncover new ligands for orphan ORs. The quantitative data generated from these screens are essential for structure-activity relationship (SAR) studies and for guiding the development of new flavors, fragrances, and potential therapeutic agents targeting the olfactory system.

References

Application Notes and Protocols for the Deorphanization of Olfactory Receptors Using Novel Ligands

Topic: Odorinol as a Ligand for Orphan Olfactory Receptors

For: Researchers, scientists, and drug development professionals.

Introduction

The human genome contains approximately 400 functional olfactory receptors (ORs), which belong to the G protein-coupled receptor (GPCR) superfamily.[1][2][3][4] A significant portion of these receptors remain "orphans," meaning their endogenous or exogenous ligands are unknown.[5][6] The process of identifying ligands for these orphan receptors, known as deorphanization, is a critical step in understanding the molecular basis of olfaction and has potential applications in flavor, fragrance, and pharmaceutical industries.[1][3] This document provides a detailed guide on the use of a novel hypothetical odorant, "this compound," as a tool to deorphanize and characterize orphan olfactory receptors. The principles and protocols described herein are broadly applicable to other novel ligands.

Olfactory receptors are responsible for detecting a vast array of volatile chemical compounds.[7] The interaction between an odorant and an OR initiates a signal transduction cascade, leading to the perception of smell.[2][8][9] The deorphanization of ORs is challenging due to the large number of receptors and the vast chemical space of potential ligands.[5][10] However, recent advances in high-throughput screening and heterologous expression systems have accelerated this process.[11]

Olfactory Receptor Signaling Pathway

Upon binding of an odorant molecule, such as this compound, to an olfactory receptor, the receptor undergoes a conformational change. This activates the associated heterotrimeric G protein, typically the olfactory-specific G-protein, Gαolf.[2][9] The activated Gαolf subunit then stimulates adenylyl cyclase type III, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[8][9] The elevated cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca2+ and Na+), which depolarizes the neuron and initiates a nerve impulse.[2][9] In many heterologous assay systems, the promiscuous G protein Gα15 can be co-expressed to couple the receptor to the phospholipase C pathway, resulting in an increase in intracellular calcium, which can be readily measured.[10][11]

Caption: Canonical olfactory signal transduction pathway.

Deorphanization Workflow

The process of identifying which orphan olfactory receptors are activated by this compound typically involves a high-throughput screening campaign using a heterologous expression system. A common approach is to individually express a library of orphan ORs in a host cell line (e.g., HEK293) that is engineered to report receptor activation.[1][4]

References

- 1. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Do orphan G-protein-coupled receptors have ligand-independent functions? New insights from receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Searching for the ligands of odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Olfactory Signaling Pathway [reactome.org]

- 9. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 10. Identification of specific ligands for orphan olfactory receptors. G protein-dependent agonism and antagonism of odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Odorant response assays for a heterologously expressed olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Odorinol to Study Axon Guidance in the Olfactory System

For Researchers, Scientists, and Drug Development Professionals

Introduction